4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol
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Overview
Description
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol is a complex organic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a butanol moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol typically involves the condensation of 5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine with a suitable butanol derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol involves its interaction with specific molecular targets. The compound can bind to DNA, causing conformational changes that affect gene expression. It may also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl derivatives: These compounds share a similar core structure but differ in their functional groups.
Indolo[2,3-b]quinoxalines: Another class of compounds with a fused indole system, known for their biological activities.
Uniqueness
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol stands out due to its unique combination of a triazinoindole core and a butanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
23563-07-7 |
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Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C14H17N5O/c1-9(20)7-8-15-14-16-13-12(17-18-14)10-5-3-4-6-11(10)19(13)2/h3-6,9,20H,7-8H2,1-2H3,(H,15,16,18) |
InChI Key |
MJQJGCSMTZFDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=NC2=C(C3=CC=CC=C3N2C)N=N1)O |
Origin of Product |
United States |
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